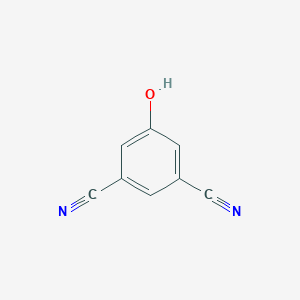

5-Hydroxyisophthalonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxybenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHASTCUDJNQBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620626 | |

| Record name | 5-Hydroxybenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79370-78-8 | |

| Record name | 5-Hydroxybenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxyisophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 5-Hydroxyisophthalonitrile from Aromatic Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 5-hydroxyisophthalonitrile, a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic strategies from readily available aromatic precursors, complete with experimental protocols and quantitative data to facilitate laboratory application.

Introduction

This compound, with the chemical structure 3,5-dicyanophenol, is an aromatic compound of significant interest due to the versatile reactivity of its functional groups. The electron-withdrawing nitrile groups and the nucleophilic hydroxyl group allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. This guide will focus on the most practical and well-documented methods for its preparation from aromatic starting materials.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways, primarily involving the transformation of functional groups on a pre-formed benzene ring. The two most prominent and effective methods are:

-

Route 1: Diazotization and Hydroxylation of 5-Aminoisophthalonitrile. This classic transformation, a variation of the Sandmeyer reaction, is a reliable method for introducing a hydroxyl group onto an aromatic ring.

-

Route 2: Nucleophilic Aromatic Substitution (SNA r) of 3,5-Dihalo-isophthalonitriles. This approach involves the displacement of a halide with a hydroxide or a protected hydroxyl group.

Below, we delve into the specifics of each route, providing detailed experimental procedures and relevant data.

Route 1: Synthesis via Diazotization of 5-Aminoisophthalonitrile

This method is arguably the most common and direct route to this compound, starting from the corresponding amino compound. The reaction proceeds in two key steps: the formation of a diazonium salt from the aromatic amine, followed by its subsequent decomposition in the presence of water to yield the phenol.

Logical Workflow for Route 1:

Characterization of 5-Hydroxyisophthalonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Commercially available information and chemical databases provide the following physical and chemical properties for 5-hydroxyisophthalonitrile.

| Property | Value |

| CAS Number | 79370-78-8 |

| Molecular Formula | C₈H₄N₂O |

| Molecular Weight | 144.13 g/mol |

| Appearance | White to off-white or light yellow crystalline powder |

| Melting Point | Approximately 266 °C |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide[1] |

Synthesis and Reactivity

General Synthesis Pathways

While detailed, validated experimental protocols are not publicly available, general synthetic routes to this compound have been described. A common approach involves the hydroxylation of isophthalonitrile. This can be achieved through direct hydroxylation using suitable oxidizing agents or by reacting isophthalonitrile with hydroxylating agents like hydrogen peroxide in the presence of a catalyst. Another potential route starts from phenol, which undergoes a cyanation reaction followed by a hydroxylation step[1].

Chemical Reactivity

The unique arrangement of the hydroxyl and nitrile functional groups on the aromatic ring imparts a versatile reactivity profile to this compound, making it a useful building block in organic synthesis.

Caption: Key reaction pathways of this compound.

The key reactive sites of this compound are the hydroxyl group and the two nitrile functionalities:

-

Oxidation: The phenolic hydroxyl group can be oxidized to a carbonyl group, yielding 5-oxo-1,3-benzenedicarbonitrile.

-

Reduction: The nitrile groups are susceptible to reduction to primary amines using strong reducing agents such as lithium aluminum hydride.

-

Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, such as etherification or esterification, allowing for the synthesis of a variety of derivatives. The electron-withdrawing nature of the nitrile groups influences the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.

Spectroscopic Data for Characterization

A comprehensive and verified set of experimental spectroscopic data for this compound is not available in the public domain based on a thorough literature search. For unambiguous structure confirmation and purity assessment, it is imperative for researchers to acquire and report this data upon synthesis. The expected characteristic signals are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons would likely appear as multiplets or distinct singlets/doublets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being dependent on the electronic environment. The hydroxyl proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show distinct signals for the two nitrile carbons, the carbon atom bearing the hydroxyl group, and the other aromatic carbons. The chemical shifts of the nitrile carbons are typically found in the region of δ 115-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

-

A sharp C≡N stretching band for the nitrile groups, usually appearing around 2220-2260 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the region of 1450-1600 cm⁻¹.

-

A C-O stretching band for the phenolic group, typically between 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound. For this compound (C₈H₄N₂O), the expected exact mass of the molecular ion [M]⁺ is approximately 144.03 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and purification of this compound are not currently available in peer-reviewed literature. Researchers planning to synthesize this compound would need to develop and optimize a procedure, likely based on the general methods of isophthalonitrile hydroxylation or cyanation of a phenol derivative. A general workflow for the synthesis and characterization is proposed below.

References

An In-depth Technical Guide to the Solubility of 5-Hydroxyisophthalonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 5-hydroxyisophthalonitrile, a pivotal intermediate in various chemical syntheses. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document focuses on equipping researchers with the necessary theoretical knowledge and practical methodologies to determine its solubility in common organic solvents. The guide details established experimental protocols, including gravimetric and spectroscopic methods, and introduces in silico predictive models as a preliminary assessment tool. Furthermore, a hypothetical experimental workflow is presented to illustrate the compound's application in a biological context. This guide serves as a foundational resource for scientists and professionals engaged in research and development involving this compound, enabling them to generate critical data for process development, formulation, and further scientific investigation.

Introduction to this compound and its Solubility

This compound (CAS No. 79370-78-8) is an aromatic organic compound with the molecular formula C₈H₄N₂O. Its structure, featuring a benzene ring substituted with two nitrile groups and one hydroxyl group, makes it a valuable building block in the synthesis of more complex molecules. Typically appearing as a white to off-white crystalline powder with a high melting point, its physicochemical properties, particularly solubility, are crucial for its application in chemical reactions, purification processes, and formulation development.

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemistry and pharmacology. For drug development professionals, understanding the solubility of a compound is critical as it influences bioavailability, dosage form design, and the selection of appropriate solvents for synthesis and analysis.

Theoretical and Predictive Approaches to Solubility

In the absence of experimental data, theoretical principles and computational models can offer initial estimates of a compound's solubility.

General Solubility Principles for Aromatic Nitriles: The solubility of organic compounds is governed by the principle of "like dissolves like." The presence of polar functional groups such as the hydroxyl (-OH) and nitrile (-CN) groups in this compound allows for hydrogen bonding and dipole-dipole interactions. Therefore, it is expected to have higher solubility in polar organic solvents compared to nonpolar ones. The aromatic ring contributes to its nonpolar character, which may confer some solubility in aromatic solvents. The nitrile group, while polar, can also participate in π-π stacking interactions, further influencing its solubility in aromatic systems.

In Silico Solubility Prediction: Computational methods can provide valuable estimations of solubility before extensive lab work is undertaken. These methods are broadly categorized into physics-based models and data-driven models.

-

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These data-driven models correlate the chemical structure of a compound with its biological activity or physicochemical properties, such as solubility.[2][3][4] By analyzing the molecular descriptors of a compound, these models can predict its solubility. While specific QSAR models for this compound are not available, general models for drug-like compounds can be used for an initial assessment.[4]

-

Molecular Dynamics (MD) Simulations: These physics-based simulations model the interactions between a solute and solvent molecules at the atomic level to predict solubility.[5][6] This method calculates the free energy of solvation to determine the equilibrium concentration of the solute in the solvent.

It is important to note that these predictive methods provide estimations and should be complemented with experimental validation for accurate and reliable solubility data.

Experimental Determination of Solubility

Accurate solubility data must be determined experimentally. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[5][7][8] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or a flask with a stopper).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose. The presence of undissolved solid at the end of this period confirms that the solution is saturated.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the solution through a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents).

-

-

Solvent Evaporation and Weighing:

-

Transfer the collected supernatant to a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, dry the residue to a constant weight in a vacuum oven.

-

Weigh the evaporating dish with the dry solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Visible range and does not degrade in the chosen solvent. It is a sensitive method that requires only a small amount of the compound.

Experimental Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Collection and Dilution:

-

After reaching equilibrium, filter the saturated solution to remove any undissolved solid.

-

Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (g/L or mol/L).

-

Data Presentation

The following table provides a template for recording experimentally determined solubility data for this compound in various common organic solvents at a specified temperature.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (Template)

| Solvent Class | Solvent | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Ethers | Tetrahydrofuran (THF) | |||

| Diethyl Ether | ||||

| Aromatic Hydrocarbons | Toluene | |||

| Halogenated Hydrocarbons | Dichloromethane | |||

| Chloroform | ||||

| Amides | Dimethylformamide (DMF) | |||

| Other | Acetonitrile | |||

| Dimethyl Sulfoxide (DMSO) |

Mandatory Visualization: Hypothetical Workflow

The following diagram illustrates a hypothetical experimental workflow for investigating the microbial metabolism of this compound, based on known pathways for similar compounds.

Caption: Hypothetical workflow for studying the microbial metabolism of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. While publicly available quantitative data is currently lacking, the experimental protocols detailed herein offer robust methods for researchers to generate this critical information. The gravimetric and UV-Vis spectrophotometry methods are reliable and accessible techniques for this purpose. Furthermore, the introduction to in silico predictive models provides a means for preliminary solubility assessment. The provided workflow and data table template are intended to support systematic investigation and data recording. The generation and dissemination of solubility data for this compound will be invaluable to the scientific community, facilitating its broader application in research, drug development, and chemical synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. Development of QSPR Strategy for the Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Hydroxyisophthalonitrile: Chemical Structure, Functional Groups, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyisophthalonitrile, also known as 5-hydroxybenzene-1,3-dicarbonitrile, is an aromatic organic compound with the chemical formula C₈H₄N₂O. Its structure, featuring a hydroxyl group and two nitrile groups on a benzene ring, makes it a molecule of interest for various applications, including as a building block in the synthesis of pharmaceuticals, dyes, and polymers. This technical guide provides a comprehensive overview of the chemical structure, functional groups, and available data on the biological activity of this compound, tailored for professionals in research and drug development.

Chemical Structure and Functional Groups

This compound possesses a planar benzene ring core. The key functional groups that dictate its chemical properties and reactivity are:

-

Hydroxyl Group (-OH): Attached to the 5th position of the isophthalonitrile backbone, this group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and interaction with biological targets. It also serves as a reactive site for derivatization.

-

Nitrile Groups (-C≡N): Two nitrile groups are situated at the 1st and 3rd positions of the benzene ring. These electron-withdrawing groups contribute to the overall electronic properties of the molecule and can participate in various chemical transformations.

The strategic placement of these functional groups on the aromatic ring creates a unique electronic and structural landscape, making this compound a versatile intermediate in organic synthesis.[1]

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₂O | [2] |

| Molar Mass | 144.13 g/mol | [2] |

| Appearance | Solid (usually) | [2] |

| CAS Number | 79370-78-8 | |

| Synonyms | 5-Hydroxybenzene-1,3-dicarbonitrile, 3,5-Dicyanophenol |

Synthesis

A common synthetic route to this compound involves the use of phenol as a starting material. The synthesis proceeds through a cyanation reaction, followed by a hydroxylation reaction under mild acidic or alkaline conditions.[1]

Diagram: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General Guidance for Synthesis

-

Cyanation of Phenol:

-

Dissolve phenol in a suitable organic solvent.

-

Add a cyanating agent (e.g., copper(I) cyanide) and a catalytic amount of picric acid.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an appropriate work-up to isolate the crude cyanated intermediate.

-

-

Hydroxylation:

-

Dissolve the crude intermediate in a suitable solvent.

-

Add a mild acid or base to catalyze the hydroxylation.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

-

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound are not widely published. The following represents predicted data and typical spectral features based on the analysis of structurally similar compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A singlet for the hydroxyl proton (its chemical shift would be concentration-dependent and it would be exchangeable with D₂O) and signals in the aromatic region for the three benzene ring protons are anticipated.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the benzene ring, with the carbons attached to the hydroxyl and nitrile groups exhibiting characteristic chemical shifts. The nitrile carbons would appear in the downfield region (typically >110 ppm).

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile groups.

-

C=C stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-O stretch: A band in the 1000-1300 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (144.13 g/mol ). Fragmentation patterns would likely involve the loss of HCN and CO.

Biological Activity and Drug Development Potential

The biological activity of this compound is not extensively documented in publicly available literature. However, the presence of the phenol and nitrile moieties suggests potential for various biological interactions.

5.1. Enzyme Inhibition

Phenolic and nitrile-containing compounds are known to exhibit enzyme inhibitory activity.[3] The hydroxyl and nitrile groups of this compound could potentially interact with the active sites of various enzymes through hydrogen bonding and other non-covalent interactions. Further screening is required to determine its specific enzyme inhibition profile.

Diagram: Logical Relationship of Potential Enzyme Inhibition

Caption: Potential mechanism of enzyme inhibition.

5.2. Receptor Binding

The aromatic nature and the presence of hydrogen bond donors and acceptors in this compound suggest that it could potentially bind to various biological receptors. Receptor binding assays would be necessary to evaluate its affinity and selectivity for different receptor types.

Experimental Protocol: General Guidance for Receptor Binding Assay

A typical radioligand binding assay to assess the affinity of this compound for a specific receptor would involve:

-

Preparation of Receptor Source: Membranes from cells expressing the target receptor are prepared.

-

Incubation: The receptor preparation is incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated.

5.3. Signaling Pathways

To date, there is no direct evidence linking this compound to specific signaling pathways. However, its structural motifs are present in molecules that are known to modulate various cellular signaling cascades. Future research, including high-throughput screening and cell-based assays, could elucidate its potential effects on pathways involved in cell proliferation, inflammation, or apoptosis.

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure and versatile functional groups that hold promise for applications in medicinal chemistry and materials science. While its fundamental chemical properties are understood, a significant gap exists in the experimental characterization and the exploration of its biological activities. For researchers and drug development professionals, this compound represents an opportunity for further investigation. Future work should focus on:

-

Developing and publishing detailed and optimized synthesis protocols.

-

Acquiring and disseminating comprehensive, experimentally verified spectroscopic data (NMR, FTIR, MS).

-

Conducting systematic screening for biological activity, including enzyme inhibition, receptor binding, and cytotoxicity studies.

-

Investigating its effects on various cellular signaling pathways to uncover potential therapeutic applications.

Such efforts will be crucial in unlocking the full potential of this compound as a valuable molecule in the development of new drugs and advanced materials.

References

In-Depth Technical Guide to the Physical Properties of 5-Hydroxyisophthalonitrile Crystalline Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-hydroxyisophthalonitrile crystalline powder, a pivotal intermediate in various chemical syntheses. This document outlines its fundamental physicochemical characteristics, presents standardized methodologies for their determination, and offers a logical workflow for the physical characterization of such crystalline compounds.

Core Physical and Chemical Properties

This compound, with the CAS Number 79370-78-8, is a white solid organic compound.[1] Its chemical structure consists of a benzene ring substituted with two nitrile groups and one hydroxyl group, bestowing upon it a unique reactivity profile valuable in the synthesis of pharmaceuticals and other complex molecules.[1]

Quantitative Data Summary

The table below summarizes the key quantitative physical properties of this compound that have been reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O | [2] |

| Molecular Weight | 144.13 g/mol | [3] |

| Melting Point | ~266 °C | |

| Solubility in Water | 0.55 g/L (at 25 °C) | [1] |

| Density (calculated) | 1.343 g/cm³ | [3] |

| Appearance | White to off-white crystalline powder | [1] |

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of a crystalline powder like this compound is crucial for its application in research and development. The following sections detail standardized experimental protocols for key physical characterization techniques.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.[2]

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[2] A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound is essential for its formulation and delivery in drug development.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound crystalline powder is added to a known volume of the solvent (e.g., water) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5] This concentration represents the solubility of the compound in the given solvent at that temperature.

Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the chemical identity and structure of the compound.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): A small amount of this compound is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[1]

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the infrared spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound's solubility in less polar solvents is low).[6][7][8] The solution should be filtered into a clean NMR tube to remove any particulate matter.[6]

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the spectrum is acquired. Tetramethylsilane (TMS) is typically used as an internal standard.

Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Methodology: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[9][10] The choice of solvent is critical for obtaining crystals suitable for diffraction.[10]

-

Crystal Mounting: A suitable single crystal (typically with dimensions >0.1 mm) is mounted on a goniometer head.[11]

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[11]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The atomic positions are then determined and refined to generate a detailed three-dimensional model of the crystal structure.

Workflow for Physical Characterization of a Crystalline Powder

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a new or synthesized crystalline powder like this compound.

Caption: Workflow for the physical characterization of a crystalline powder.

This guide provides a foundational understanding of the physical properties of this compound and the experimental approaches to their characterization. For researchers and drug development professionals, this information is essential for the effective utilization and further development of this important chemical intermediate.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples [opg.optica.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. filab.fr [filab.fr]

- 6. sites.bu.edu [sites.bu.edu]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. How To [chem.rochester.edu]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

Methodological & Application

Application Notes and Protocols: 5-Hydroxyisophthalonitrile as a Building Block for High-Performance Poly(arylene ether nitrile)s

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-hydroxyisophthalonitrile as a monomer in the synthesis of high-performance poly(arylene ether nitrile)s (PAENs). Due to the limited availability of direct experimental data for polymers derived from this compound, this document presents a representative methodology based on well-established synthesis routes for analogous PAENs. The provided protocols and expected performance data are intended to serve as a foundational guide for researchers exploring the potential of this monomer in advanced polymer chemistry.

Introduction

Poly(arylene ether nitrile)s are a class of high-performance engineering thermoplastics known for their exceptional thermal stability, mechanical strength, chemical resistance, and dimensional stability. The incorporation of the nitrile (-CN) group enhances polarity, adhesion, and provides a potential site for crosslinking reactions. This compound offers a unique combination of a dihydroxy functionality for polymerization and two nitrile groups on the aromatic ring, which can impart desirable properties to the resulting polymers. This monomer can be utilized in nucleophilic aromatic substitution (SNAr) polymerization with activated aromatic dihalides to produce novel PAENs with potential applications in aerospace, electronics, membrane separations, and biomedical devices.

Hypothetical Polymer Synthesis: Poly(ether ether nitrile) from this compound and 4,4'-Difluorobenzophenone

A common and effective method for synthesizing PAENs is the nucleophilic displacement reaction between a dihydric phenol and an activated aromatic dihalide. In this hypothetical protocol, this compound serves as the dihydroxy monomer, and 4,4'-difluorobenzophenone is used as the activated dihalide comonomer. The reaction is facilitated by a weak base, typically potassium carbonate, in a polar aprotic solvent.

Experimental Protocol: Synthesis of a Poly(arylene ether nitrile)

Materials:

-

This compound (Monomer A)

-

4,4'-Difluorobenzophenone (Monomer B)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene

-

Methanol

-

Hydrochloric Acid (HCl), 1M solution

Procedure:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet, add this compound (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and an excess of anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of 20-25% (w/v) and a small amount of toluene to act as an azeotropic agent.

-

Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. The toluene-water azeotrope will be collected in the Dean-Stark trap, ensuring anhydrous conditions. Continue this process for 2-4 hours until all water is removed.

-

Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160-170 °C to initiate polymerization. Maintain this temperature for 8-12 hours. The viscosity of the solution will increase as the polymer forms.

-

Precipitation and Purification: Once the desired viscosity is achieved, cool the reaction mixture to room temperature and dilute it with additional DMAc if necessary. Slowly pour the viscous polymer solution into a stirred excess of methanol to precipitate the polymer.

-

Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water to remove any remaining salts and solvent. Further wash the polymer with methanol. To ensure complete removal of inorganic salts, the polymer can be stirred in a dilute HCl solution (1M) for 1-2 hours, followed by repeated washing with deionized water until the filtrate is neutral.

-

Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours to a constant weight.

Expected Polymer Properties

The properties of the resulting poly(arylene ether nitrile) will depend on the final molecular weight and polymer architecture. Based on data from analogous PAENs, the following table summarizes the expected range of properties.

| Property | Expected Value |

| Thermal Properties | |

| Glass Transition Temperature (Tg) | 200 - 250 °C |

| 5% Weight Loss Temperature (Td5) | > 450 °C in N₂ |

| Mechanical Properties | |

| Tensile Strength | 80 - 110 MPa[1] |

| Tensile Modulus | 2.5 - 3.5 GPa |

| Elongation at Break | 5 - 15 % |

| Solubility | |

| Solvents | Soluble in polar aprotic solvents like NMP, DMAc, DMF |

Visualization of Workflow and Structure-Property Relationship

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the poly(arylene ether nitrile) from this compound.

Caption: Experimental workflow for the synthesis of poly(arylene ether nitrile).

Structure-Property Relationship

The molecular structure of the polymer derived from this compound directly influences its macroscopic properties.

Caption: Relationship between polymer structure and its key properties.

Potential Applications

Polymers derived from this compound are expected to be high-performance materials suitable for demanding applications, including:

-

Aerospace and Automotive: As a matrix resin for advanced composites due to their high thermal stability and mechanical strength.

-

Electronics: For manufacturing printed circuit boards, insulators, and encapsulants for electronic components, leveraging their excellent dielectric properties and thermal resistance.

-

Membrane Separations: In the fabrication of gas separation and ultrafiltration membranes, where chemical and thermal resistance are crucial.

-

Biomedical Devices: As a material for implantable devices and surgical instruments that require biocompatibility and sterilizability at high temperatures.

Conclusion

While direct experimental data on the polymerization of this compound is not extensively reported, established principles of poly(arylene ether nitrile) synthesis provide a strong foundation for its use as a novel monomer. The protocols and expected properties outlined in these application notes are intended to guide researchers in exploring the potential of this building block for the creation of new high-performance polymers with a wide range of advanced applications. Further experimental validation is necessary to fully characterize the polymers derived from this promising monomer.

References

Synthetic Protocols for the Derivatization of 5-Hydroxyisophthalonitrile: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the chemical derivatization of 5-hydroxyisophthalonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for creating a diverse range of novel compounds. The electron-withdrawing nature of the two nitrile groups activates the phenolic hydroxyl group for various transformations. The primary derivatization strategies discussed herein are O-alkylation (ether formation) and O-acylation (ester formation).

Key Derivatization Reactions

The phenolic hydroxyl group of this compound is the primary site for the derivatizations detailed below. These reactions allow for the introduction of a wide variety of functional groups, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical in drug discovery and development.

-

O-Alkylation (Williamson Ether Synthesis): This classic and reliable method is used to convert the phenolic hydroxyl group into an ether linkage. The reaction typically involves the deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Given the increased acidity of the hydroxyl group in this compound, milder bases can often be employed.

-

O-Acylation (Esterification): The formation of an ester from the phenolic hydroxyl group can be achieved using various acylating agents. Due to the reduced nucleophilicity of the phenolic oxygen, more reactive acylating agents such as acid chlorides or anhydrides are generally preferred over carboxylic acids. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

-

Mitsunobu Reaction: This versatile reaction allows for the conversion of the hydroxyl group to a variety of functionalities, including ethers and esters, under mild conditions with inversion of configuration if a chiral alcohol were used. It typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound and related electron-deficient phenols. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.

Table 1: O-Alkylation of this compound (Williamson Ether Synthesis)

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 4-12 | 85-95 |

| Ethyl Bromide | K₂CO₃ | DMF | 60-80 | 6-18 | 80-90 |

| Benzyl Bromide | NaH | THF | 0 - RT | 2-6 | 90-98 |

| Propargyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 8-16 | 75-85 |

Table 2: O-Acylation of this compound

| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Acetyl Chloride | Pyridine | DCM | 0 - RT | 1-3 | 90-98 |

| Benzoyl Chloride | Triethylamine | DCM | 0 - RT | 2-4 | 88-95 |

| Acetic Anhydride | Pyridine | - | RT - 50 | 1-5 | 85-95 |

| Methanesulfonyl Chloride | Pyridine | DCM | 0 - RT | 1-2 | 80-90 |

Table 3: Mitsunobu Reaction with this compound

| Nucleophile (R-OH or R-COOH) | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Methanol | PPh₃, DIAD | THF | 0 - RT | 2-6 | 70-85 |

| Benzoic Acid | PPh₃, DEAD | THF | 0 - RT | 3-8 | 75-90 |

Experimental Protocols

Protocol 1: O-Alkylation - Synthesis of 5-Methoxyisophthalonitrile

This protocol details the methylation of this compound using methyl iodide via the Williamson ether synthesis.

Materials:

-

This compound

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.5 eq.) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the crude residue in dichloromethane and wash with water (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield 5-methoxyisophthalonitrile.

Characterization (Predicted):

-

¹H NMR (CDCl₃): δ 7.8-8.0 (m, 3H, Ar-H), 4.0 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃): δ 160-162 (C-O), 120-125 (Ar-C), 115-118 (CN), 112-115 (Ar-C), 56-58 (OCH₃).

-

IR (KBr, cm⁻¹): ~3100-3000 (Ar C-H), ~2230 (C≡N), ~1600, 1480 (Ar C=C), ~1250, 1030 (C-O).

Protocol 2: O-Acylation - Synthesis of 5-Acetoxyisophthalonitrile

This protocol describes the acetylation of this compound using acetyl chloride.

Materials:

-

This compound

-

Acetyl chloride (CH₃COCl)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 eq.) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 5-acetoxyisophthalonitrile.

Characterization (Predicted):

-

¹H NMR (CDCl₃): δ 8.0-8.2 (m, 3H, Ar-H), 2.4 (s, 3H, COCH₃).

-

¹³C NMR (CDCl₃): δ 168-170 (C=O), 150-152 (C-O), 125-130 (Ar-C), 115-118 (CN), 112-115 (Ar-C), 21-23 (COCH₃).

-

IR (KBr, cm⁻¹): ~3100-3000 (Ar C-H), ~2230 (C≡N), ~1760 (C=O, ester), ~1600, 1480 (Ar C=C), ~1200 (C-O).

Mandatory Visualization

Caption: Williamson Ether Synthesis Workflow.

Caption: O-Acylation (Esterification) Workflow.

Caption: Mitsunobu Reaction Pathway.

Application Notes and Protocols: 5-Hydroxyisophthalonitrile in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 5-hydroxyisophthalonitrile as a versatile starting material in the synthesis of pharmaceutical intermediates. Due to the limited publicly available information on its direct use in the synthesis of marketed drugs, this document presents a representative, chemically sound protocol for the synthesis of a hypothetical, yet pharmaceutically relevant, intermediate.

The unique trifunctional nature of this compound, featuring a phenolic hydroxyl group and two nitrile moieties on an aromatic ring, makes it an attractive building block for creating complex molecular architectures. The hydroxyl group can be readily derivatized through etherification or esterification, while the nitrile groups can undergo hydrolysis to carboxylic acids or reduction to amines, opening up a wide array of synthetic possibilities.

Application Note 1: Synthesis of a Novel Benzamide Intermediate via Etherification and Partial Nitrile Hydrolysis

This protocol outlines a two-step synthesis of a hypothetical benzamide intermediate, a common scaffold in many pharmaceutical compounds. The synthesis involves an initial etherification of the hydroxyl group of this compound, followed by a selective partial hydrolysis of one of the nitrile groups to a carboxamide.

Experimental Protocol

Step 1: Etherification of this compound

This step describes the synthesis of 5-(benzyloxy)isophthalonitrile.

Materials and Reagents:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired 5-(benzyloxy)isophthalonitrile.

Step 2: Selective Partial Hydrolysis to 3-(Benzyloxy)-5-cyanobenzamide

This step details the selective hydrolysis of one nitrile group to a primary amide.

Materials and Reagents:

-

5-(Benzyloxy)isophthalonitrile

-

Sulfuric acid (H₂SO₄, concentrated)

-

Deionized water (ice-cold)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

Procedure:

-

Carefully add 5-(benzyloxy)isophthalonitrile (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture slowly into ice-cold deionized water with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate is formed.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(benzyloxy)-5-cyanobenzamide.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the benzamide intermediate.

| Parameter | Step 1: Etherification | Step 2: Partial Hydrolysis |

| Product Name | 5-(Benzyloxy)isophthalonitrile | 3-(Benzyloxy)-5-cyanobenzamide |

| Molecular Formula | C₁₅H₁₀N₂O | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 234.25 g/mol | 252.27 g/mol |

| Theoretical Yield | 90-95% | 60-70% |

| Purity (by HPLC) | >98% | >99% |

| Appearance | White to off-white solid | White crystalline solid |

| Melting Point | 145-148 °C | 178-181 °C |

Visualization of Synthetic Pathway and Workflow

Caption: Synthetic pathway for the preparation of 3-(benzyloxy)-5-cyanobenzamide.

Caption: General experimental workflow for the two-step synthesis.

Application Note 2: Potential Signaling Pathway Relevance

The synthesized benzamide intermediate could serve as a core structure for developing inhibitors of various enzymes or receptors. For instance, substituted benzamides are known to interact with histone deacetylases (HDACs), which are crucial regulators of gene expression. The hypothetical intermediate synthesized here could be further functionalized to target the active site of an HDAC enzyme.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical inhibition of the HDAC signaling pathway.

This document serves as a guide to the potential of this compound in pharmaceutical synthesis. The provided protocols and data are illustrative and should be adapted and optimized based on specific research goals and laboratory conditions.

Application Notes and Protocols for Reactions of 5-Hydroxyisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for key chemical transformations involving 5-hydroxyisophthalonitrile. This versatile building block, featuring a phenolic hydroxyl group and two nitrile functionalities, serves as a valuable scaffold in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous phenolic compounds and provide a foundation for the synthesis of diverse derivatives.

Overview of Reactivity

This compound is an aromatic compound that combines the reactivity of a phenol with the electron-withdrawing nature of two nitrile groups. The hydroxyl group is a nucleophile and can readily undergo O-alkylation and O-acylation reactions. The aromatic ring is activated towards electrophilic substitution, although the strongly deactivating nitrile groups will influence the position of substitution. The nitrile groups themselves can potentially undergo hydrolysis or be utilized in cycloaddition reactions.

Experimental Protocols

O-Alkylation via Nucleophilic Epoxide Ring-Opening

This protocol describes the synthesis of a 5-(2,3-dihydroxypropoxy)isophthalonitrile derivative through a base-catalyzed reaction with a glycidyl ether, followed by hydrolysis of an intermediate. This method is adapted from a procedure for the analogous reaction with dimethyl 5-hydroxyisophthalate.[1]

Reaction Scheme:

Materials:

-

This compound

-

Allyl glycidyl ether

-

Base catalyst (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in the chosen solvent, add the base catalyst (1.1 eq).

-

Addition of Alkylating Agent: Add allyl glycidyl ether (1.2 eq) to the mixture.

-

Reaction: Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 5-(3-allyloxy-2-hydroxypropoxy)isophthalonitrile.

Quantitative Data (Illustrative):

| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |

| This compound | 1.0 | 144.13 | 10 | 1.44 |

| Allyl Glycidyl Ether | 1.2 | 114.14 | 12 | 1.37 |

| Sodium Hydroxide | 1.1 | 40.00 | 11 | 0.44 |

| Product | 258.27 | |||

| Yield (%) | ~85% |

General Protocol for Williamson Ether Synthesis

This protocol outlines a general procedure for the O-alkylation of this compound with an alkyl halide. The Williamson ether synthesis is a robust method for forming ethers from phenols.

Reaction Scheme:

Materials:

-

This compound

-

Alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., acetone, DMF, acetonitrile)

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Deprotonation: To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5 eq). Stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add the alkyl halide (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction to a suitable temperature (e.g., reflux) and monitor by TLC.

-

Quenching and Extraction: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with diethyl ether.

-

Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution. Purify the residue by column chromatography or recrystallization to obtain the desired 5-(alkoxy)isophthalonitrile.

Quantitative Data (Illustrative for Benzylation):

| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |

| This compound | 1.0 | 144.13 | 10 | 1.44 |

| Benzyl Bromide | 1.2 | 171.04 | 12 | 2.05 |

| Potassium Carbonate | 1.5 | 138.21 | 15 | 2.07 |

| Product | 234.26 | |||

| Yield (%) | ~90% |

General Protocol for Esterification (Schotten-Baumann Conditions)

This protocol describes the esterification of this compound with an acyl chloride under Schotten-Baumann conditions. This is a common method for the acylation of phenols.

Reaction Scheme:

Materials:

-

This compound

-

Acyl chloride (R-COCl, e.g., acetyl chloride, benzoyl chloride)

-

Aqueous sodium hydroxide (e.g., 2 M)

-

Dichloromethane (DCM)

-

Hydrochloric acid (e.g., 1 M)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in aqueous sodium hydroxide in a flask.

-

Acylation: Add the acyl chloride (1.1 eq) dropwise to the vigorously stirred solution at room temperature.

-

Reaction: Continue stirring for 1-2 hours. Monitor the reaction by TLC.

-

Extraction: Extract the reaction mixture with dichloromethane.

-

Washing: Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 5-(acyloxy)isophthalonitrile.

Quantitative Data (Illustrative for Acetylation):

| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) / Volume (mL) |

| This compound | 1.0 | 144.13 | 10 | 1.44 g |

| Acetyl Chloride | 1.1 | 78.50 | 11 | 0.77 mL |

| Sodium Hydroxide (2 M) | - | 40.00 | - | Sufficient volume |

| Product | 186.15 | |||

| Yield (%) | ~95% |

Visualization of Experimental Workflow and Application in Drug Discovery

The following diagrams illustrate a typical experimental workflow for the derivatization of this compound and a conceptual workflow for its application as a scaffold in a drug discovery program.

Caption: General workflow for the synthesis and purification of this compound derivatives.

Caption: Conceptual workflow for utilizing the this compound scaffold in drug discovery.

References

Application Notes and Protocols for 5-Hydroxyisophthalonitrile in Coordination Chemistry

Disclaimer: Extensive literature searches did not yield specific examples of 5-hydroxyisophthalonitrile being used as a primary ligand in coordination chemistry. The following application notes and protocols are based on the general principles of coordination chemistry involving isophthalonitrile and its derivatives, and serve as a predictive guide for researchers interested in this specific ligand.

Application Notes

1. Introduction to this compound as a Ligand

This compound is an aromatic dinitrile that possesses two potential coordination sites in the form of its nitrile groups and a hydroxyl substituent. The nitrile groups can act as monodentate or bidentate bridging ligands, connecting metal centers to form discrete molecular complexes or extended coordination polymers. The hydroxyl group can also participate in coordination to the metal center or influence the supramolecular structure through hydrogen bonding. The interplay between the nitrile and hydroxyl functionalities makes this compound a potentially versatile ligand for the construction of novel coordination compounds with interesting structural and functional properties.

2. Coordination Modes and Structural Diversity

The coordination of this compound to a metal center can be envisaged in several ways, leading to a variety of potential structures:

-

Monodentate Coordination: One of the nitrile groups coordinates to a single metal center, leaving the other nitrile group and the hydroxyl group uncoordinated or involved in intermolecular interactions.

-

Bidentate Bridging Coordination: Both nitrile groups coordinate to different metal centers, acting as a linear or bent bridging ligand to form 1D chains, 2D layers, or 3D frameworks. The geometry of the resulting structure will be influenced by the coordination geometry of the metal ion and the presence of other ancillary ligands.

-

Chelating Coordination (less likely): While less common for dinitriles, chelation involving one nitrile group and the hydroxyl group could be possible with certain metal ions, forming a six-membered ring.

-

Role of the Hydroxyl Group: The hydroxyl group can either coordinate directly to the metal center, act as a hydrogen bond donor to form extended supramolecular networks, or be deprotonated to create an anionic ligand, which would significantly alter its coordination behavior.

The combination of these coordination modes can lead to the formation of a diverse range of coordination polymers, including metal-organic frameworks (MOFs). The porosity and dimensionality of these materials can be tuned by varying the metal ion, solvent system, and reaction conditions.

3. Potential Applications of Metal-5-Hydroxyisophthalonitrile Complexes

Based on the known applications of coordination polymers constructed from similar dinitrile ligands, metal complexes of this compound could be explored for the following applications:

-

Catalysis: The porous nature of coordination polymers can allow for their use as heterogeneous catalysts, with the metal centers acting as active sites.

-

Gas Storage and Separation: The defined pore structure of MOFs can be utilized for the selective adsorption and storage of gases such as hydrogen, carbon dioxide, and methane.

-

Luminescence and Sensing: The incorporation of emissive metal centers or the inherent fluorescence of the ligand could lead to luminescent materials for applications in sensing of small molecules, ions, or temperature.

-

Drug Delivery: The pores of MOFs can be loaded with drug molecules for controlled release applications, although the toxicity of the metal and ligand would need to be carefully evaluated.

4. Characterization Techniques

The characterization of coordination complexes and polymers derived from this compound would typically involve a combination of the following techniques:

| Characterization Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Provides the precise 3D arrangement of atoms, including bond lengths, bond angles, and the overall crystal structure. |

| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk material and can be used to identify the crystalline structure. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Used to identify the coordination of the nitrile groups to the metal center (typically observed as a shift in the C≡N stretching frequency). |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the material and can provide information about the loss of solvent molecules. |

| Elemental Analysis | Confirms the empirical formula of the synthesized compound. |

| Luminescence Spectroscopy | Investigates the photophysical properties of the material, including excitation and emission spectra. |

| Gas Adsorption Analysis | Measures the surface area and pore size distribution of porous materials like MOFs. |

Experimental Protocols

The following are generalized protocols for the synthesis of coordination polymers using aromatic dinitrile ligands. These can be adapted for this compound.

Protocol 1: Solvothermal Synthesis of a Metal-Isophthalonitrile Coordination Polymer

This protocol describes a common method for the synthesis of crystalline coordination polymers under elevated temperature and pressure.

Materials:

-

This compound

-

A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture of solvents like DMF/ethanol/water)

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a small glass vial, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

-

In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in a small amount of the same or a compatible solvent (e.g., 2 mL of DMF).

-

Combine the two solutions in the Teflon liner of the autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the oven to a specific temperature (typically between 80 °C and 150 °C) and hold for a period of 24 to 72 hours.

-

Allow the oven to cool slowly to room temperature.

-

Crystals of the coordination polymer should have formed.

-

Isolate the crystals by filtration, wash them with fresh solvent (e.g., DMF, followed by ethanol), and dry them in air or under vacuum.

Protocol 2: Room Temperature Synthesis of a Metal-Isophthalonitrile Complex by Slow Diffusion

This method is suitable for growing single crystals of coordination complexes that are stable at room temperature.

Materials:

-

This compound

-

A metal salt

-

Two immiscible or slowly miscible solvents (e.g., an aqueous solution of the metal salt and an ethanolic solution of the ligand)

-

A narrow glass tube or H-tube

Procedure:

-

Prepare a solution of the metal salt in a dense solvent (e.g., water) and place it at the bottom of a narrow glass tube.

-

Carefully layer a buffer solution of the same solvent or a slightly less dense, miscible solvent on top of the metal salt solution.

-

Prepare a solution of this compound in a less dense solvent (e.g., ethanol).

-

Carefully layer the ligand solution on top of the buffer layer.

-

Seal the tube and allow it to stand undisturbed at room temperature for several days to weeks.

-

Crystals will slowly form at the interface of the solutions.

-

Once suitable crystals have grown, carefully decant the solvent and collect the crystals.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts.

Caption: Potential coordination modes of this compound with metal centers.

Caption: A generalized workflow for the synthesis and characterization of coordination polymers.

Application Notes and Protocols for the Quantification of 5-Hydroxyisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-hydroxyisophthalonitrile, a key intermediate in various chemical syntheses.[1] Given its phenolic nature and aromatic structure, several analytical techniques are suitable for its quantification.[1] This guide outlines three common and robust methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H4N2O | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~266°C | [1] |

| CAS Number | 79370-78-8 | [1] |

General Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound from a sample matrix to the final data analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of phenolic compounds.[2][3][4][5][6] Reversed-phase chromatography is the method of choice for separating moderately polar compounds like this compound.[7]

Experimental Protocol

1. Sample Preparation:

-

Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare a series of calibration standards by serial dilution with the mobile phase.

-

Sample Extraction: For solid samples, use ultrasonic-assisted extraction with methanol. For liquid samples, a simple dilution may be sufficient.[4] A solid-phase extraction (SPE) cleanup step using a C18 cartridge can be employed to remove interfering matrix components.[8]

2. HPLC-UV Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1100 Series or equivalent with UV/DAD detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

3. Data Analysis:

-

Identify the peak corresponding to this compound by comparing the retention time with that of a known standard.

-

Generate a calibration curve by plotting the peak area versus the concentration of the prepared standards.

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical)

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD) | < 2% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.[9][10][11][12][13] This technique is particularly useful for trace-level quantification in biological or environmental samples.

Experimental Protocol

1. Sample Preparation:

-

Follow a similar extraction procedure as for HPLC-UV. Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase conditions.[7][8]

-

An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added to all samples and standards to improve accuracy and precision.

2. LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC or equivalent |

| Mass Spectrometer | Sciex QTRAP 4500 or equivalent triple quadrupole mass spectrometer[12] |

| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined by infusion of a standard solution) |

3. Data Analysis:

-